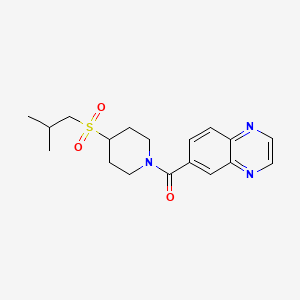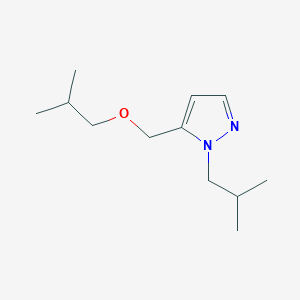
5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole, also known as IBMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. IBMP is a pyrazole derivative that has been shown to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is not fully understood, but it is believed to interact with certain proteins and enzymes in the body. This compound has been shown to inhibit the activity of cAMP-dependent protein kinase, which may be due to its ability to bind to the enzyme and prevent it from functioning properly.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cAMP-dependent protein kinase activity. Additionally, this compound has been shown to increase the levels of cyclic AMP, a molecule that plays a crucial role in many cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole in lab experiments is its unique biochemical and physiological effects, which can be useful in studying various biological processes. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret results from experiments using this compound.
Direcciones Futuras
There are several future directions for research involving 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole. One area of interest is investigating the potential therapeutic applications of this compound, particularly in the treatment of certain diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.
Métodos De Síntesis
The synthesis of 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is a multi-step process that involves several reactions. One method for synthesizing this compound involves the reaction of 4-acetyl-1,3-dimethylpyrazole with isobutyl alcohol in the presence of a strong acid catalyst. This is followed by a reaction with paraformaldehyde and sodium borohydride to produce this compound.
Aplicaciones Científicas De Investigación
5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole has been used in several scientific studies to investigate its potential as a tool for studying various biological processes. One study found that this compound can inhibit the activity of the enzyme cAMP-dependent protein kinase, which plays a crucial role in many cellular processes. This inhibition can be useful in studying the role of this enzyme in various biological processes.
Propiedades
IUPAC Name |
5-(2-methylpropoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10(2)7-14-12(5-6-13-14)9-15-8-11(3)4/h5-6,10-11H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTBXHASWDPAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)COCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2695708.png)
![ethyl 4-[3-(2-furyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2695709.png)


![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2695713.png)
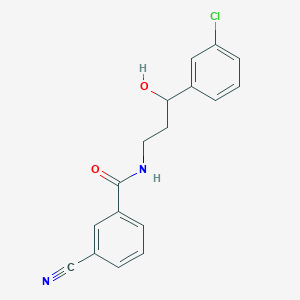
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2695715.png)
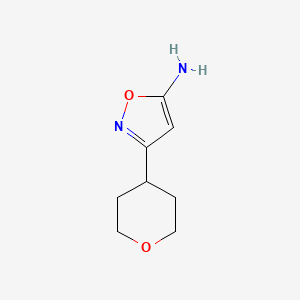


![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2695721.png)
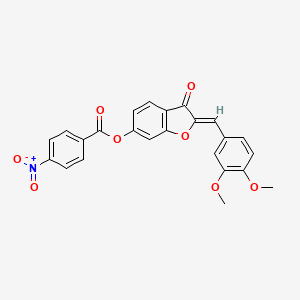
![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyridin-3-amine](/img/structure/B2695724.png)
